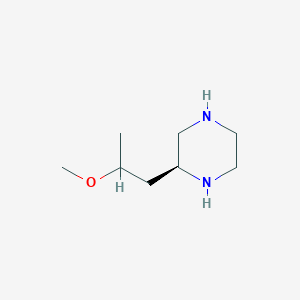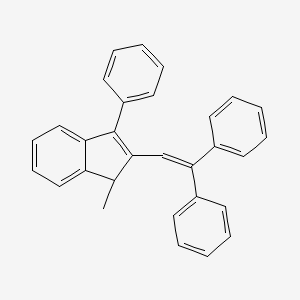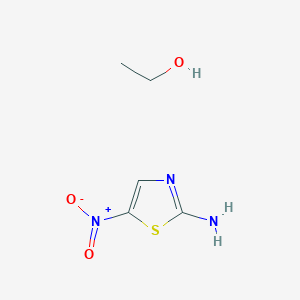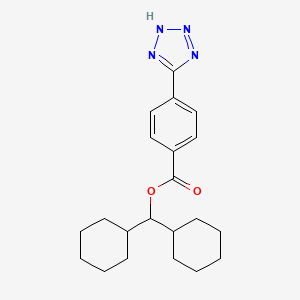
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound that features both alkyne and diol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Alkyne Formation: Starting with a suitable precursor, an alkyne group can be introduced via a reaction such as the Sonogashira coupling.
Diol Formation:
Dimethoxyethyl Group Introduction: The dimethoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving diols.
Medicine: Exploration of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The alkyne and diol groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2-(But-2-yn-1-yl)-1,3-propanediol: Lacks the dimethoxyethyl group, making it less complex.
2-(But-2-yn-1-yl)-2-(2-methoxyethyl)propane-1,3-diol: Contains only one methoxy group, altering its reactivity.
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)ethane-1,2-diol: Similar structure but with different positioning of the diol groups.
Uniqueness
The presence of both alkyne and diol functional groups, along with the dimethoxyethyl group, makes 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol unique
特性
CAS番号 |
828913-51-5 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
2-but-2-ynyl-2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-11(8-12,9-13)7-10(14-2)15-3/h10,12-13H,6-9H2,1-3H3 |
InChIキー |
OTTUQHJEBLSOCS-UHFFFAOYSA-N |
正規SMILES |
CC#CCC(CC(OC)OC)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)


![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)


![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
